molecular formula C22H19NO2 B5736147 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide

Cat. No.: B5736147
M. Wt: 329.4 g/mol
InChI Key: AQADUZYVIGYZIA-UHFFFAOYSA-N
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Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a dibenzofuran moiety, which is a fused heterocyclic structure consisting of two benzene rings and a central furan ring. The presence of the dibenzofuran structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach is the O-arylation of substituted phenols followed by cyclization to form the dibenzofuran core . The key steps include:

    O-Arylation: Substituted phenols react with aryl halides in the presence of a base and a palladium catalyst to form diaryl ethers.

    Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran structure.

    Amidation: The dibenzofuran derivative is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinone derivatives, reduced benzamides, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The dibenzofuran moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . Additionally, the compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with target proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide is unique due to the presence of both the dibenzofuran and benzamide moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-15-6-2-3-7-17(15)22(24)23-13-12-16-10-11-21-19(14-16)18-8-4-5-9-20(18)25-21/h2-11,14H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQADUZYVIGYZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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